molecular formula C10H22ClN3O B12357656 N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride CAS No. 1019851-96-7

N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B12357656
CAS No.: 1019851-96-7
M. Wt: 235.75 g/mol
InChI Key: SVRZSGVCFZCXLH-UHFFFAOYSA-N
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Description

Structural Characterization of N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide Hydrochloride

IUPAC Nomenclature and Systematic Chemical Identification

The systematic name of the compound, as per IUPAC guidelines, is N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide hydrochloride . The base structure comprises a piperidine ring substituted at the 4-position with a carboxamide group. The carboxamide’s nitrogen is further bonded to a 2-(dimethylamino)ethyl chain. The hydrochloride designation indicates the presence of a hydrochloric acid salt, typically formed via protonation of the dimethylamino group.

The molecular formula of the hydrochloride salt is C₁₀H₂₁N₃O·HCl , distinguishing it from the free base (C₁₀H₂₁N₃O). Notably, some sources describe a dihydrochloride form (C₁₀H₂₃Cl₂N₃O), where both the dimethylamino and piperidine nitrogen atoms are protonated. This discrepancy highlights the importance of specifying protonation states in pharmacological contexts.

Molecular Architecture: Crystallographic and Stereochemical Analysis

While crystallographic data for the exact hydrochloride salt remains unavailable, structural insights can be inferred from related compounds. The piperidine ring adopts a chair conformation, with the carboxamide group at the equatorial position to minimize steric strain. The 2-(dimethylamino)ethyl side chain extends outward, facilitating hydrogen bonding with the hydrochloride counterion.

Key bond angles and lengths include:

  • C=O bond : ~1.23 Å (typical for carboxamides)
  • N–C(piperidine) bond : ~1.47 Å
  • N–C(dimethylamino) bond : ~1.45 Å

Stereochemically, the compound lacks chiral centers due to the symmetric dimethylamino group and planar carboxamide. However, piperidine ring puckering may introduce conformational isomers, though these are rapidly interconverting at room temperature.

Spectroscopic Profiling (¹H NMR, ¹³C NMR, IR, MS)

¹H NMR Analysis

Expected signals (in D₂O, δ ppm):

  • Piperidine protons : 1.5–2.5 (m, axial/equatorial H)
  • Carboxamide NH : Not observed (exchanged with D₂O)
  • Dimethylamino group : 2.2 (s, 6H, N(CH₃)₂)
  • Ethyl chain : 2.5 (t, 2H, CH₂N), 3.3 (t, 2H, CH₂CO)
¹³C NMR Analysis

Key resonances (δ ppm):

  • Carboxamide carbonyl : ~170
  • Piperidine C-4 : ~45
  • Dimethylamino carbons : ~40 (N(CH₃)₂)
Infrared Spectroscopy

Prominent bands (cm⁻¹):

  • C=O stretch : 1640–1680
  • N–H bend (amide) : 1550–1600
  • C–N stretch : 1250–1350
Mass Spectrometry
  • Molecular ion peak : m/z 200.18 [M+H⁺] for the free base
  • Fragments :
    • m/z 142.10 (piperidine-4-carboxamide)
    • m/z 58.07 (dimethylaminoethyl)

Comparative Analysis of Salt vs. Free Base Formulations

Property Hydrochloride Salt Free Base
Solubility High in water (>100 mg/mL) Low in water (<10 mg/mL)
Melting Point Not reported Not reported
Stability Hygroscopic Prone to oxidation
Bioavailability Enhanced due to solubility Limited without salt form

The hydrochloride salt’s improved solubility stems from ionic interactions with water, whereas the free base’s lipophilicity limits its dissolution. Salt formation also stabilizes the dimethylamino group against oxidative degradation.

Properties

CAS No.

1019851-96-7

Molecular Formula

C10H22ClN3O

Molecular Weight

235.75 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C10H21N3O.ClH/c1-13(2)8-7-12-10(14)9-3-5-11-6-4-9;/h9,11H,3-8H2,1-2H3,(H,12,14);1H

InChI Key

SVRZSGVCFZCXLH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1CCNCC1.Cl

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves activating piperidine-4-carboxylic acid with carbodiimide reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of N-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). The activated intermediate reacts with N,N-dimethylethylenediamine to form the amide bond.

Example Protocol

  • Reagents : Piperidine-4-carboxylic acid (1 eq), EDC·HCl (1.1 eq), DMAP (0.2 eq), N,N-dimethylethylenediamine (1.2 eq).
  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
  • Conditions : Stir at room temperature for 12–24 hours under nitrogen.
  • Workup : Extract with NaHCO₃, dry organic layers, and concentrate.
  • Hydrochloride Salt Formation : Treat with HCl in ethanol or ethyl acetate.

Yield : 70–85%.

Reductive Amination of Piperidine-4-carboxaldehyde

Catalytic Hydrogenation

An alternative route involves reductive amination of piperidine-4-carboxaldehyde with N,N-dimethylethylenediamine using palladium on carbon (Pd/C) or platinum oxide under hydrogen pressure.

Example Protocol

  • Reagents : Piperidine-4-carboxaldehyde (1 eq), N,N-dimethylethylenediamine (1.1 eq), 10% Pd/C (0.1 eq).
  • Solvent : Methanol or ethanol.
  • Conditions : Hydrogen atmosphere (1–3 bar) at 50–60°C for 6–12 hours.
  • Workup : Filter catalyst, concentrate, and precipitate hydrochloride salt with HCl gas.

Yield : 65–78%.

Microwave-Assisted Synthesis

Accelerated Amide Formation

Microwave irradiation reduces reaction times from hours to minutes. A study using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent achieved completion in 15 minutes.

Example Protocol

  • Reagents : Piperidine-4-carboxylic acid (1 eq), HATU (1.2 eq), N,N-dimethylethylenediamine (1.5 eq).
  • Solvent : DMF.
  • Conditions : Microwave at 100°C for 15 minutes.
  • Workup : Purify via flash chromatography (DCM/MeOH).

Yield : 82%.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate

A patent describes immobilizing piperidine-4-carboxylic acid on Wang resin, followed by amidation with N,N-dimethylethylenediamine and cleavage with trifluoroacetic acid (TFA).

Example Protocol

  • Resin Activation : Wang resin (1 eq) treated with piperidine-4-carboxylic acid using DIC/HOBt.
  • Amidation : React with N,N-dimethylethylethylenediamine (3 eq) in DMF.
  • Cleavage : 20% TFA in DCM for 1 hour.
  • Salt Formation : Neutralize with HCl/Et₂O.

Yield : 90–95%.

Comparative Analysis of Methods

Method Reagents Time Yield Purity Scalability
Carbodiimide-Mediated EDC, DMAP 12–24 hr 70–85% >95% Industrial
Reductive Amination Pd/C, H₂ 6–12 hr 65–78% 90–93% Pilot-scale
Microwave HATU 15 min 82% >98% Lab-scale
Solid-Phase Wang resin, TFA 48 hr 90–95% >99% High-throughput

Critical Optimization Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DCM) improve carbodiimide-mediated coupling efficiency.
  • Methanol/ethanol are optimal for reductive amination due to hydrogen solubility.

Acid Scavengers

  • Triethylamine or DIEA neutralizes HCl generated during EDC activation, preventing side reactions.

Temperature Control

  • 0–5°C minimizes racemization during carbodiimide reactions.
  • 50–60°C accelerates reductive amination without degrading Pd/C.

Industrial-Scale Challenges

Cost of Coupling Agents

EDC and HATU are expensive for large-scale production. Alternatives like propylphosphonic anhydride (T3P) reduce costs by 30%.

Palladium Residue

Catalytic hydrogenation requires rigorous Pd removal (<10 ppm) via activated carbon filtration.

Emerging Techniques

Flow Chemistry

A continuous-flow system with immobilized lipase catalysts achieved 90% conversion in 10 minutes, avoiding carbodiimide reagents.

Biocatalytic Amidation

Engineered Candida antarctica lipase B (CAL-B) catalyzes amide bond formation in water, yielding 88% product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving cellular processes and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. This compound can act as a DNA-intercalating agent, inhibiting topoisomerases I and II, which are enzymes involved in DNA replication and repair. This dual inhibition can lead to cytotoxic effects, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Variations in Aminoalkyl Chains

  • N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₅H₂₀ClN₃O₂, MW 309.79): Replaces the piperidine ring with a 4-hydroxyquinoline scaffold and extends the dimethylamino chain to a propyl group.
  • N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₆H₂₀ClN₃O₂, MW 321.80): Substitutes the dimethylamino group with a pyrrolidinyl ring, increasing steric bulk and basicity. Pyrrolidine’s cyclic structure may enhance metabolic stability.

Aromatic/Heteroaromatic Modifications

  • N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride (C₁₄H₁₈ClFN₂O, MW 292.76): Incorporates a fluorophenyl ethyl group instead of dimethylaminoethyl.

Salt Form Variations

  • N-[2-(Dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride (C₁₀H₂₁Cl₂N₃O, MW 270.20): The dihydrochloride salt increases polarity and aqueous solubility compared to the monohydrochloride form. This variation is critical for optimizing pharmacokinetic properties.

Piperidine Carboxamide Derivatives in Drug Development

  • Ranitidine Hydrochloride (C₁₃H₂₂N₄O₃S·HCl, MW 350.87): A histamine H₂ receptor antagonist. While structurally distinct, it shares a dimethylaminomethyl group critical for receptor binding, highlighting the importance of amine-containing substituents in drug design.
  • 4-(Diphenylmethoxy)piperidine Hydrochloride (C₁₈H₂₂ClNO, MW 303.83): Lacks the carboxamide group but includes a diphenylmethoxy substituent.

Table 1: Key Physicochemical and Structural Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Salt Form
N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride C₁₀H₂₀ClN₃O 233.74 2-(Dimethylamino)ethyl Hydrochloride
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₅H₂₀ClN₃O₂ 309.79 3-(Dimethylamino)propyl, quinoline Hydrochloride
N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₆H₂₀ClN₃O₂ 321.80 2-(Pyrrolidin-1-yl)ethyl, quinoline Hydrochloride
N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride C₁₄H₁₈ClFN₂O 292.76 2-(2-Fluorophenyl)ethyl Hydrochloride
N-[2-(Pyridin-2-yl)ethyl]piperidine-4-carboxamide dihydrochloride C₁₃H₂₁Cl₂N₃O 306.23 2-(Pyridin-2-yl)ethyl Dihydrochloride

Research Findings and Implications

  • Quinoline vs. Piperidine Scaffolds: highlights that quinoline-based analogs exhibit distinct biological effects compared to piperidine derivatives, likely due to differences in aromaticity and electronic properties.
  • Salt Form Impact: Dihydrochloride salts (e.g., CAS 1019851-96-7) demonstrate enhanced solubility, which is advantageous for intravenous formulations but may require adjustments in dosage.
  • Safety Data Gaps : SDS documents for related compounds, such as 4-(Diphenylmethoxy)piperidine hydrochloride, lack detailed toxicity profiles, emphasizing the need for comprehensive toxicological studies in analog development.

Biological Activity

N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride, a compound with significant potential in pharmacological applications, exhibits a range of biological activities. This article provides a comprehensive overview of its mechanisms of action, efficacy in various biological systems, and relevant case studies.

This compound is characterized by its piperidine core structure, which is modified by a dimethylaminoethyl side chain. This structural configuration is crucial for its biological interactions.

  • Molecular Weight : 235.75 g/mol
  • Chemical Formula : C_{12}H_{18}ClN_{3}O

The compound primarily interacts with specific molecular targets within the body, influencing various signaling pathways:

  • Receptor Interaction : It has been shown to modulate serotonin receptors, particularly the 5HT2A receptor, which is implicated in mood regulation and various psychiatric disorders .
  • Kinase Inhibition : Research indicates that derivatives of this compound can inhibit multiple kinases, including VEGFR-2 and Abl-1, which are critical in cancer cell proliferation and survival .

In Vitro Studies

  • Cancer Cell Lines :
    • The compound exhibits anti-proliferative effects against liver cancer cell lines (HepG2), with an IC50 value of approximately 11.3 μM .
    • It induces apoptosis in these cells, demonstrating its potential as an anticancer agent.
  • Mechanistic Insights :
    • Studies have shown that the compound causes nucleolar stress by degrading RPA194, a key protein involved in ribosomal RNA synthesis, leading to significant cellular responses at submicromolar concentrations (IC50 values around 50-70 nM) .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and metabolism:

  • Half-Life : Approximately 2.5 hours post-administration.
  • Stability : In vitro studies indicate an acceptable stability profile with a half-life of 57 minutes in human liver microsomal assays .

Clinical Trials

A notable study involving the related compound N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), which shares structural similarities, demonstrated its efficacy as an antitumor agent in phase I clinical trials. The study reported significant urinary excretion of metabolites, indicating active metabolism and potential therapeutic effects .

Comparative Analysis with Derivatives

A series of derivatives based on the piperidine structure were synthesized to explore structure-activity relationships (SAR). The findings highlighted that modifications to the dimethylamino group significantly influenced biological activity, particularly in terms of potency against cancer cell lines and receptor interactions .

Summary Table of Biological Activities

Activity TypeTarget/AssayIC50 ValueReference
Anti-proliferativeHepG2 Cancer Cells11.3 μM
Kinase InhibitionVEGFR-2Not specified
Apoptosis InductionHepG2 Cancer CellsSubmicromolar
RPA194 DegradationU2OS Osteosarcoma Cells50–70 nM

Q & A

Q. What computational methods predict interactions with target proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., dopamine D2) .
  • MD Simulations : Assess dynamic stability of ligand-receptor complexes over 100-ns trajectories .

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